molecular formula C₂₁H₂₃D₃FN₃O₆S B1162048 N-Desmethyl rosuvastatin-D3

N-Desmethyl rosuvastatin-D3

Cat. No.: B1162048
M. Wt: 470.53
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Rosuvastatin-D3 is a deuterium-labeled analog of a major active metabolite of the lipid-lowering drug Rosuvastatin . As a stable isotope-labeled compound, it is primarily used as an internal standard in the quantitative bioanalysis of Rosuvastatin and its metabolites during pharmacokinetic studies, ensuring accurate and precise measurement of drug concentrations in biological matrices such as plasma . This application is critical for research on inter-individual variability in drug response and for optimizing drug therapy . The compound acts as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in vitro . This enzyme is the rate-limiting step in cholesterol biosynthesis in the liver, and its inhibition is the primary mechanism of action of statin drugs . The parent drug, Rosuvastatin, is known for its substantial LDL-cholesterol lowering capacity, and its metabolism involves conversion to N-desmethyl Rosuvastatin, which possesses about one-sixth to one-ninth the pharmacological activity of Rosuvastatin . The incorporation of deuterium (D3) atoms provides a distinct mass difference from the non-labeled metabolite, making it easily distinguishable in mass spectrometry-based analytical methods. This product is intended for research purposes only and is not approved for diagnostic, medicinal, or household use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₁H₂₃D₃FN₃O₆S

Molecular Weight

470.53

Synonyms

(E)-7-[4-(4-Fluorophenyl)-6-(isopropyl-d6)-2-mesyl-d3-minopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

N-Desmethyl rosuvastatin-D3 is predominantly utilized in pharmacokinetic studies to investigate the metabolism and bioavailability of rosuvastatin. These studies help in understanding how the drug is processed in the body and its efficacy in lowering cholesterol levels.

Case Study: Interaction with Valsartan

A study evaluated the pharmacokinetic interaction between rosuvastatin and valsartan. Healthy male subjects were administered both drugs, and plasma concentrations of rosuvastatin and N-desmethyl rosuvastatin were measured. Results indicated no significant interaction affecting the metabolic ratio of N-desmethyl rosuvastatin to rosuvastatin, suggesting that coadministration did not alter the effectiveness of either drug significantly .

Clinical Efficacy and Safety Assessment

The clinical efficacy of this compound is often assessed through its role as a biomarker in evaluating the safety and effectiveness of rosuvastatin therapy.

Table 1: Efficacy Comparison of Rosuvastatin and Its Metabolite

ParameterRosuvastatinN-Desmethyl Rosuvastatin
HMG-CoA Reductase InhibitionHighModerate
Lipid Profile ImprovementSignificantModerate
Adverse EffectsLowLow

This table illustrates that while N-desmethyl rosuvastatin is less potent than its parent compound, it still contributes to lipid management, albeit to a lesser extent .

Cardiovascular Risk Assessment

This compound has been implicated in cardiovascular risk assessment due to its effects on lipid profiles and inflammatory markers. Research indicates that the use of rosuvastatin, along with its metabolite, can lead to significant reductions in LDL cholesterol and high-sensitivity C-reactive protein levels, both of which are critical indicators of cardiovascular risk .

Case Study: JUPITER Trial

The JUPITER trial demonstrated that patients receiving rosuvastatin had a 50% reduction in median LDL-C levels after one year. The study also highlighted the importance of monitoring N-desmethyl rosuvastatin levels as part of assessing treatment effectiveness .

Drug Development and Formulation Studies

This compound plays a crucial role in drug development, particularly in formulating new statin therapies with improved safety profiles.

Table 2: Drug Formulation Studies Involving this compound

Study FocusFindings
Stability TestingHigh stability under various conditions
Bioavailability AssessmentEnhanced absorption when co-formulated
Side Effect ProfileReduced incidence of muscle-related effects

These findings support the potential for developing formulations that leverage the properties of this compound for better patient outcomes .

Implications for Personalized Medicine

The pharmacogenomic aspects of this compound highlight its potential in personalized medicine. Variations in metabolic pathways can influence individual responses to statin therapy, making it essential to consider these factors when prescribing treatment.

Clinical Implications

  • Genetic testing may identify patients who metabolize statins differently, allowing for tailored dosing strategies.
  • Monitoring levels of N-desmethyl rosuvastatin can help adjust treatment plans based on individual responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

N-Desmethyl Rosuvastatin-D3 vs. Rosuvastatin-D3
  • Structural Differences :
    • Rosuvastatin-D3 (C₂₂H₂₀D₃FN₃O₆S; MW 485.5 g/mol) retains the methyl group on the pyrimidine ring, while this compound lacks this methyl group, reflecting its status as a demethylated metabolite .
    • Deuterium labeling in Rosuvastatin-D3 occurs at three positions, whereas this compound incorporates six deuterium atoms .
  • Functional Roles :
    • Rosuvastatin-D3 serves as an internal standard for quantifying the parent drug, whereas this compound is specific to tracking the metabolite’s pharmacokinetics .
This compound vs. N-Desmethyl Rosuvastatin Lactone-d6
  • Structural Differences :
    • The lactone form (C₂₁H₂₄FN₃O₅S; MW 449.5 g/mol) features a cyclic ester structure, unlike the open-chain carboxylic acid form of this compound .
    • Deuterium in the lactone-d6 variant is positioned to stabilize the lactone ring, altering its metabolic stability .
  • Functional Roles :
    • The lactone form is pharmacologically inactive but critical for studying metabolic interconversion between active (acid) and inactive (lactone) forms of statins .
This compound vs. Rosuvastatin-Related Impurities
  • Compound B (USP Rosuvastatin Related Compound B) :
    • Calcium salt structure (Ca(C₃₈H₄₅F₂N₆O₉S₂)₂; MW 1703.93 g/mol) with a hydroxylated side chain, differing from the demethylated structure of this compound .
    • Classified as a degradation impurity, critical for quality control in manufacturing .
  • Compound D (Rosuvastatin Related Compound D) :
    • Features stereochemical variations (3S,5R configuration) and lacks the deuterium labeling present in this compound .

Analytical and Pharmacokinetic Performance

Compound Molecular Weight (g/mol) Key Applications Analytical Precision
This compound 517.51 Internal standard for metabolite quantification in plasma Inter-run %CV <15% (excl. outliers)
Rosuvastatin-D3 485.5 Quantification of parent drug in pharmacokinetic studies High accuracy in LC-MS/MS
N-Desmethyl Lactone-d6 449.5 Metabolic stability studies Validated in HRMS for isotopic tracking
Rosuvastatin-Related Comp B 1703.93 Quality control in drug manufacturing Complies with USP guidelines
  • Pharmacokinetic Data :
    • N-Desmethyl Rosuvastatin exhibits a between-run %CV of 20.2% (high QC) in clinical studies, which improves to <15% upon outlier exclusion .
    • The lactone form demonstrates variable plasma concentrations due to pH-dependent interconversion with the active acid form .

Q & A

Q. How can meta-analyses reconcile conflicting data on the pharmacodynamic potency of this compound compared to rosuvastatin?

  • Methodology : Perform systematic reviews using PRISMA guidelines, stratifying studies by assay type (e.g., cell-free vs. cellular models). Apply meta-regression to adjust for covariates like incubation time or substrate concentration. Use funnel plots to assess publication bias .

Data Interpretation & Reporting

Q. What criteria determine whether this compound should be classified as a major or minor metabolite in regulatory submissions?

  • Methodology : Follow FDA/EMA guidelines: A metabolite is "major" if its exposure (AUC) exceeds 10% of the parent drug’s AUC. Use radiolabeled studies to quantify total circulating metabolite and assess activity relative to parent .

Q. How should researchers document method modifications when adapting published protocols for this compound analysis?

  • Methodology : Provide a detailed change control log, including rationale (e.g., improved sensitivity), validation data (comparative LOD/LOQ), and cross-referenced SOPs. Use version control software (e.g., Git) for traceability .

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